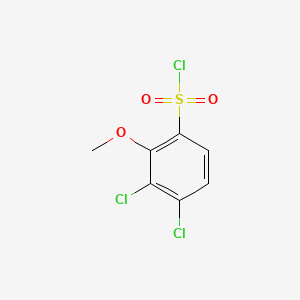

3,4-Dichloro-2-methoxybenzenesulfonyl chloride

Description

3,4-Dichloro-2-methoxybenzenesulfonyl chloride (CAS: 1246776-77-1) is a sulfonyl chloride derivative characterized by a benzene ring substituted with two chlorine atoms at positions 3 and 4, a methoxy group at position 2, and a sulfonyl chloride functional group. Its molecular formula is C₇H₅Cl₃O₃S, with a molecular weight of 276 g/mol and a calculated LogP value of 1.35, indicating moderate lipophilicity . The compound is a solid at room temperature and classified under UN3261 (Corrosive, Class 8, III) due to its reactivity . It serves as a key intermediate in synthesizing agrochemicals and pharmaceuticals, leveraging the sulfonyl chloride group’s electrophilicity for nucleophilic substitution reactions.

Properties

IUPAC Name |

3,4-dichloro-2-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3O3S/c1-13-7-5(14(10,11)12)3-2-4(8)6(7)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLBKBJCCCSOVED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001247900 | |

| Record name | 3,4-Dichloro-2-methoxybenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001247900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246776-77-1 | |

| Record name | 3,4-Dichloro-2-methoxybenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246776-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dichloro-2-methoxybenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001247900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3,4-Dichloro-2-methoxybenzenesulfonyl chloride typically involves the chlorination of 2-methoxybenzenesulfonyl chloride. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product. Industrial production methods may involve large-scale chlorination processes with continuous monitoring and quality control to ensure consistency and safety.

Chemical Reactions Analysis

3,4-Dichloro-2-methoxybenzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common reagents used in these reactions include bases like triethylamine and catalysts such as palladium complexes. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or coupling partners involved.

Scientific Research Applications

3,4-Dichloro-2-methoxybenzenesulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dichloro-2-methoxybenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate ester derivatives, depending on the nucleophile involved . The molecular targets and pathways involved in its biological activity are related to its ability to modify biomolecules and interfere with their normal function.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- Electron-Withdrawing Groups : The presence of chlorine (3,4-Dichloro-2-methoxy) and nitro (3,5-Dinitro-4-methoxy) groups enhances electrophilicity, accelerating reactions with nucleophiles like amines or alcohols. In contrast, dimethoxy derivatives (e.g., 3,4-Dimethoxy) exhibit reduced reactivity due to electron-donating methoxy groups .

- Hydroxyl vs. Methoxy : Replacing the methoxy group with a hydroxyl (3,5-Dichloro-2-hydroxy) increases polarity and hydrogen-bonding capacity, reducing solubility in organic solvents .

Physical State :

- Compounds with higher molecular symmetry (e.g., 2,4-Dimethoxybenzenesulfonyl chloride) tend to exist as liquids, while bulkier derivatives (e.g., 3,4-Dichloro-2-methoxy) are solids .

Biological Activity

3,4-Dichloro-2-methoxybenzenesulfonyl chloride is a sulfonyl chloride compound with significant potential in various biological applications. This article delves into its biological activity, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

- Chemical Formula: C₇H₆Cl₂O₂S

- Molecular Weight: 221.09 g/mol

- CAS Number: 1246776-77-0

The compound features a sulfonyl chloride group that renders it highly reactive towards nucleophiles, making it a valuable building block in organic synthesis.

The mechanism of action of this compound primarily involves its electrophilic sulfonyl chloride group. This group can undergo nucleophilic substitution reactions, leading to the formation of sulfonamide derivatives or sulfonate esters when reacting with amino acids or proteins. Such interactions can significantly alter the biological functions of these biomolecules, impacting cellular processes and signaling pathways.

Biological Applications

1. Medicinal Chemistry:

this compound is utilized in the synthesis of various pharmaceutical compounds, particularly those targeting bacterial infections and cancer. The compound has shown promise in developing sulfonamide derivatives that exhibit antimicrobial and anticancer properties.

2. Protein Modification:

The compound is employed in the modification of proteins and peptides for studying their structure-function relationships. By attaching to specific nucleophilic sites on proteins, it can help elucidate the roles of these biomolecules in various biological processes.

3. Antimicrobial Activity:

Research indicates that derivatives of this compound may possess significant antibacterial activity. For instance, studies have demonstrated that certain sulfonamide derivatives exhibit potent activity against drug-resistant bacterial strains .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study focusing on the antimicrobial properties of sulfonamide derivatives synthesized from this compound found that one derivative exhibited an MIC (Minimum Inhibitory Concentration) comparable to established antibiotics like Vancomycin against MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism was attributed to the compound's ability to inhibit bacterial enzyme activity crucial for cell wall synthesis .

Case Study: Cancer Therapeutics

In another investigation, researchers synthesized a series of compounds based on this compound and evaluated their anticancer activity. One derivative demonstrated significant cytotoxicity against various cancer cell lines, suggesting that modifications to the sulfonamide structure could enhance therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.